molecular formula C9H9BrN2O4 B11946836 Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- CAS No. 143056-43-3

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro-

Cat. No.: B11946836
CAS No.: 143056-43-3
M. Wt: 289.08 g/mol
InChI Key: XUOMMFKVKLQOFP-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is an organic compound with a complex structure that includes bromine, methyl, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- typically involves multiple steps, starting with the bromination of a benzene derivative. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Nitration: Addition of nitro groups to the benzene ring under controlled conditions using nitric acid and sulfuric acid.

    Methylation: Introduction of methyl groups to the benzene ring using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitro and bromine groups on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-bromo-1,3,5-trimethyl-: Similar structure but different positions of the bromine and nitro groups.

    1,3,5-Tris(bromomethyl)benzene: Contains three bromine atoms and is used in different applications.

Uniqueness

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

143056-43-3

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

1-bromo-2,4,6-trimethyl-3,5-dinitrobenzene

InChI

InChI=1S/C9H9BrN2O4/c1-4-7(10)5(2)9(12(15)16)6(3)8(4)11(13)14/h1-3H3

InChI Key

XUOMMFKVKLQOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)C)[N+](=O)[O-]

Origin of Product

United States

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